molecular formula C2H3BrMg B159207 Vinylmagnesium bromide CAS No. 1826-67-1

Vinylmagnesium bromide

Cat. No. B159207
CAS RN: 1826-67-1
M. Wt: 131.25 g/mol
InChI Key: RMGJCSHZTFKPNO-UHFFFAOYSA-M
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Description

Vinylmagnesium bromide, also known as Grignard reagent, is an organometallic compound discovered by a French chemist, Victor Grignard . It is typically a clear light brown to brown solution . The compound can be represented by the formula CH2=CHMgBr .


Synthesis Analysis

Vinylmagnesium bromide can be synthesized by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether . A reversed-phase HPLC method has been developed for the determination of vinylmagnesium chloride and vinylmagnesium bromide, based on the assay of 1-(9-anthryl)propen-2-ol, the product in the reaction between a vinylmagnesium halide and 9-anthraldehyde .


Molecular Structure Analysis

The linear formula of Vinylmagnesium bromide is CH2=CHMgBr . It generally exists in an equilibrium between alkyl magnesium halides (RMgX) and dialkyl magnesium (R2Mg), which form equilibrium mixtures with complicated compositions (called “Schlenk equilibrium”) .


Chemical Reactions Analysis

Vinylmagnesium bromide may be used in the synthesis of 2-vinylchroman-4-ones by the conjugate addition with chromones in the presence of a Lewis acid . It may also be used in the following transformations: (S)-3-(benzyloxy)-4-oxo-butanoic acid methyl ester to methyl (3S,4S)-4-hydroxy-3-(phenylmethoxy)hex-5-enoate .


Physical And Chemical Properties Analysis

Vinylmagnesium bromide is a liquid at 20°C . It has a density of 0.981 g/mL at 25°C . It is highly flammable and reacts violently with water .

Scientific Research Applications

Reactivity with 1,3-Dioxolanes

Vinylmagnesium bromide exhibits unique reactivity with 1,3-dioxolanes, being less reactive towards the C-O bonds compared to Grignard reagents. This reactivity results in the formation of tertiary ethylenic alcohols with hydroxyalkyl ethers (Shostakovskii, Atavin, Korostova, & Trofimov, 1968).

Nucleophilic Additions to Bicyclic Ketones

Vinylmagnesium bromide demonstrates significant diastereoselection in nucleophilic additions to bicyclic ketones. The reactions result in mixtures of anti- and syn-isomers, influenced by the presence of Lewis acids (Juo et al., 2007).

Branched-Chain Sugar Synthesis

It is employed in the synthesis of branched-chain sugars, such as the addition to 5,6-dideoxy-1,2-O-isopropylidene-6-C-nitro-α-D-xylo-hex-5-enofuranose, yielding L-ido-type derivatives (Iida, Funabashi, & Yoshimura, 1973).

Generation of Magnesium Homoenolate Equivalents

Vinylmagnesium bromide assists in generating magnesium homoenolate equivalents from acyltrimethylsilanes, crucial in synthesizing 1,6-diketone derivatives (Enda, Matsutani, & Kuwajima, 1984).

Synthesis of Homoallylic Amines

This compound adds to imines in the presence of cerium trichloride, forming homoallylic amines with high diastereoselectivity (Betz & Heuschmann, 1995).

Direct Conversion of Aldehydes and Ketones

Vinylmagnesium bromide enables the direct conversion of aldehydes and ketones to allylic halides, a process involving a metalla-halo-[3,3] rearrangement (Fleming, Ravikumar, & Yao, 2009).

Glycoside and Glycosyl Derivative Synthesis

It facilitates the synthesis of beta-C-vinyl glucoside and other beta-C-glycosyl derivatives through reactions with per-benzylated lactones (Xie, Durrat, & Valéry, 2003).

Regioselectivity in Ligand-Assisted Additions

The regioselectivity in the ligand-assisted addition of vinylmagnesium bromide to certain substrates can be influenced by the complexation between magnesium(II) and alkoxide groups (Varea et al., 2008).

Oxirane Ring Opening in Anhydrosugars

Vinylmagnesium bromide is used as an alternative reagent for the introduction of a vinyl group in the oxirane ring opening of anhydrosugars (Inghardt & Frejd, 1990).

Synthesis of Steroidal and Heterocyclic Compounds

It is involved in the synthesis of various steroidal and heterocyclic compounds, demonstrating its versatility in organic synthesis (Mori & Ohuchi, 1975), (Hes, Pandit, & Huisman, 2010).

Safety And Hazards

Vinylmagnesium bromide is highly flammable and reacts violently with water . It causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed .

properties

IUPAC Name

magnesium;ethene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGJCSHZTFKPNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883758
Record name Magnesium, bromoethenyl-
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Molecular Weight

131.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS]
Record name Vinylmagnesium bromide
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Product Name

Vinylmagnesium bromide

CAS RN

1826-67-1
Record name Magnesium, bromoethenyl-
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Record name Magnesium, bromoethenyl-
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Record name Magnesium, bromoethenyl-
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Record name Bromovinylmagnesium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylmagnesium bromide

Citations

For This Compound
7,910
Citations
CF Koelsch - Journal of the American Chemical Society, 1932 - ACS Publications
… The most closely relatedGrignard reagents are styrylmagnesium bromide2 and/3,/3-diphenyl vinylmagnesium bromide. 3 Whether or not the more highly substituted …
Number of citations: 29 pubs.acs.org
HE RAMSDEN, JR LEEBRICK… - The Journal of …, 2002 - ACS Publications
… Several compounds prepared using vinylmagnesium chloride are identical to compounds prepared by Norm ant with vinylmagnesium bromide. A comparison of yields obtained with …
Number of citations: 11 pubs.acs.org
SD Rosenberg, AJ Gibbons Jr… - Journal of the American …, 1957 - ACS Publications
… Seyferth of the Chemistry Department of Harvard University that several vinyltin compounds have been synthesized recently by his group utilizing vinylmagnesium bromide, This Journal…
Number of citations: 64 pubs.acs.org
C Boga, R Stengel, R Abdayem… - The Journal of …, 2004 - ACS Publications
… We recently found 11 that the addition of vinylmagnesium bromide (2) to di(1,3-benzothiazol-2-yl) ketone (1) gives quantitatively the O-alkylation product 3 (Scheme 1). …
Number of citations: 29 pubs.acs.org
T Varea, A Alcalde, A Grancha, J Lloret… - The Journal of …, 2008 - ACS Publications
Compounds 2 (M = Mg) obtained in the mono addition of vinylmagnesium bromide to … The high regioselectivitity observed in the 1,4-addition of vinylmagnesium bromide is fully …
Number of citations: 10 pubs.acs.org
L You‐Cheng, D Hai‐Shan - Acta Chimica Sinica English …, 1986 - Wiley Online Library
The reaction of vinylmagnesium bromide (1) with trityl chloride (2) was investigated and the products were identified as triphenylmethane (3) (81 %), acetylene (4) (74%), trityl peroxide (…
Number of citations: 0 onlinelibrary.wiley.com
Y LIU, H DANG - Acta Chimica Sinica, 1985 - sioc-journal.cn
本文研究了 CH2= CHMgBr (1) 与 PhaCCI (2) 的反应. 反应产物为 PhaCH (3)(81%), CH= CH (4) σ4%), 三苯甲基过氧化物 (6)(4%), 微量的三苯基丙烯 (7) 和对二苯甲基-四苯甲炕 (酌, 结果…
Number of citations: 3 sioc-journal.cn
R Badorrey, C Cativiela… - European Journal of …, 2003 - Wiley Online Library
… Key steps include: (a) the diastereoselective addition of vinylmagnesium bromide to … The addition of vinylmagnesium bromide in diethyl ether to the N-benzylimine derived from (…
WJ Juo, TH Lee, WC Liu, S Ko… - The Journal of …, 2007 - ACS Publications
… Bicyclo[2.2.2]octenones 1−6 were used as substrates in this study to examine the facial selective outcome upon the addition of vinylmagnesium bromide to their carbonyl function (…
Number of citations: 22 pubs.acs.org
V Hirschbeck, M Böldl, PH Gehrtz, I Fleischer - Organic letters, 2019 - ACS Publications
… reaction of thioesters with vinylmagnesium bromide (3) under … using thioester 5a and vinylmagnesium bromide (3) in THF. … Therefore, the batch of purchased vinylmagnesium bromide (…
Number of citations: 12 pubs.acs.org

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